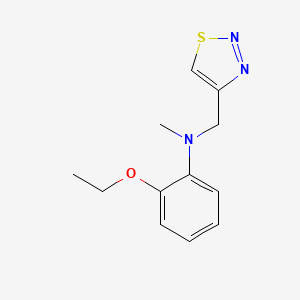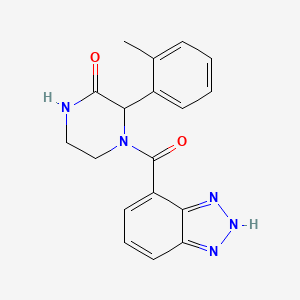
2-(Quinolin-4-ylamino)cyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Quinolin-4-ylamino)cyclopentan-1-ol, also known as QCA, is a chemical compound that has been extensively studied for its potential applications in scientific research. QCA is a derivative of quinoline, a heterocyclic aromatic compound that is commonly found in natural products and synthetic compounds. QCA has been shown to have a variety of biochemical and physiological effects, making it a promising compound for use in laboratory experiments.
Mechanism of Action
The mechanism of action of 2-(Quinolin-4-ylamino)cyclopentan-1-ol is not fully understood, but it is believed to involve the modulation of ion channels and receptors. 2-(Quinolin-4-ylamino)cyclopentan-1-ol has been shown to bind to the TRPC5 ion channel and inhibit its activity, which may lead to a reduction in calcium influx and downstream signaling pathways. 2-(Quinolin-4-ylamino)cyclopentan-1-ol has also been shown to activate the GPR35 receptor, which may lead to the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
2-(Quinolin-4-ylamino)cyclopentan-1-ol has been shown to have a variety of biochemical and physiological effects, including the inhibition of ion channels and the activation of receptors. 2-(Quinolin-4-ylamino)cyclopentan-1-ol has also been shown to have anti-inflammatory effects, which may be due to its ability to modulate immune system function.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(Quinolin-4-ylamino)cyclopentan-1-ol in laboratory experiments is its potency and specificity for ion channels and receptors. 2-(Quinolin-4-ylamino)cyclopentan-1-ol has been shown to be a potent inhibitor of the TRPC5 ion channel and a specific activator of the GPR35 receptor. However, one limitation of using 2-(Quinolin-4-ylamino)cyclopentan-1-ol is its potential toxicity at high concentrations, which may limit its use in certain experimental systems.
Future Directions
There are many potential future directions for the use of 2-(Quinolin-4-ylamino)cyclopentan-1-ol in scientific research. One area of interest is the study of the role of TRPC5 ion channels in neurological disorders, such as epilepsy and Parkinson's disease. 2-(Quinolin-4-ylamino)cyclopentan-1-ol may also be useful in the development of new therapies for inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, 2-(Quinolin-4-ylamino)cyclopentan-1-ol may be useful in the study of the immune system and its role in cancer development and progression.
Synthesis Methods
2-(Quinolin-4-ylamino)cyclopentan-1-ol can be synthesized using a variety of methods, including the reaction of 4-aminophenylcyclopentanol with quinoline in the presence of a catalyst. Other methods include the reaction of cyclopentanone with 4-aminophenylhydrazine followed by cyclization with quinoline.
Scientific Research Applications
2-(Quinolin-4-ylamino)cyclopentan-1-ol has been used in a variety of scientific research applications, including the study of ion channels, G protein-coupled receptors, and protein kinases. 2-(Quinolin-4-ylamino)cyclopentan-1-ol has been shown to be a potent inhibitor of the TRPC5 ion channel, which is involved in a variety of physiological processes. 2-(Quinolin-4-ylamino)cyclopentan-1-ol has also been shown to bind to and activate the GPR35 receptor, which is involved in immune system regulation.
properties
IUPAC Name |
2-(quinolin-4-ylamino)cyclopentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c17-14-7-3-6-13(14)16-12-8-9-15-11-5-2-1-4-10(11)12/h1-2,4-5,8-9,13-14,17H,3,6-7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAGTXXWHWCUVPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)NC2=CC=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Quinolin-4-ylamino)cyclopentan-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-methyl-1-[3-(1H-1,2,4-triazol-5-yl)-1,2,4-oxadiazol-5-yl]butyl]cyclohexene-1-carboxamide](/img/structure/B7631220.png)

![2,2,6,6-tetramethyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]morpholine-4-carboxamide](/img/structure/B7631226.png)
![2,2,6,6-tetramethyl-N-[(2-methylpyrimidin-4-yl)methyl]morpholine-4-carboxamide](/img/structure/B7631231.png)
![5-[1-(Azepan-1-yl)ethyl]-3-(4-methylsulfonylphenyl)-1,2,4-oxadiazole](/img/structure/B7631239.png)


![Methyl 4-[[3-(ethylcarbamoyl)piperidin-1-yl]methyl]-3-fluorobenzoate](/img/structure/B7631258.png)
![2,2,6,6-tetramethyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]morpholine-4-carboxamide](/img/structure/B7631262.png)
![2,2,6,6-tetramethyl-N-[2-(6-methylpyridin-3-yl)ethyl]morpholine-4-carboxamide](/img/structure/B7631268.png)
![N-[2-(4-ethylpiperazin-1-yl)propyl]-2-propan-2-yl-1H-imidazole-5-sulfonamide](/img/structure/B7631311.png)
![1-(3-cyanophenyl)-N-[1-(3-methylpiperidin-1-yl)propan-2-yl]methanesulfonamide](/img/structure/B7631316.png)
![N-[(2-imidazol-1-ylphenyl)methyl]-6-(2-methylimidazol-1-yl)pyrazin-2-amine](/img/structure/B7631320.png)